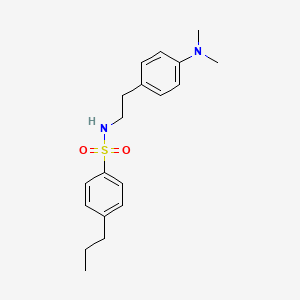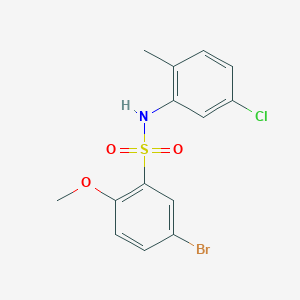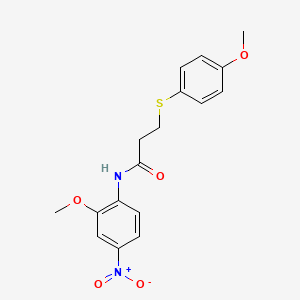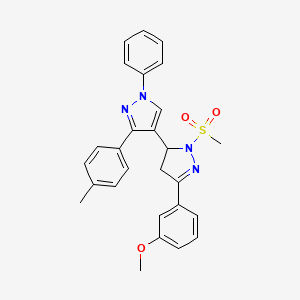
N-(4-(dimethylamino)phenethyl)-4-propylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Analytical Applications in Chromatography
N-(4-(dimethylamino)phenethyl)-4-propylbenzenesulfonamide, as a primary sulfonamide, has demonstrated significant utility in analytical chemistry, particularly within gas-liquid chromatography. Dimethylformamide dialkylacetals, for instance, have been shown to react with primary sulfonamides, forming N-dimethylaminomethylene derivatives which possess excellent gas-liquid chromatographic properties. These derivatives can be prepared at the submicrogram level, offering greater retention times and ease of preparation compared to other sulfonamide derivatives. This makes them particularly attractive for gas-liquid chromatographic studies, including the detection of specific sulfonamides in biological samples at very low concentrations (Vandenheuvel & Gruber, 1975).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of N-(4-(dimethylamino)phenethyl)-4-propylbenzenesulfonamide derivatives have been explored, with studies focusing on the synthesis of new compounds for potential therapeutic applications. For example, a study on the synthesis, characterization, and computational study of a newly synthesized sulfonamide molecule demonstrated the structural and electronic properties of the compound, highlighting its potential for further application in drug development and other fields. Such research underlines the importance of sulfonamide derivatives in developing novel compounds with specific biological or chemical properties (Murthy et al., 2018).
Environmental and Biological Sensing
The development of reaction-based fluorescent probes for the selective discrimination of specific chemicals is another area where N-(4-(dimethylamino)phenethyl)-4-propylbenzenesulfonamide derivatives show promise. A study highlighted the creation of a new design for a fluorescent probe capable of discriminating thiophenols over aliphatic thiols. This approach utilizes intramolecular charge transfer pathways and has implications for environmental and biological sciences, particularly in the sensitive and selective detection of thiophenols in water samples, showcasing the environmental application potential of sulfonamide derivatives (Wang et al., 2012).
Pharmacological Applications
The exploration of sulfonamide derivatives extends into pharmacology, where these compounds have been studied for their potential as therapeutic agents. For example, derivatives have been synthesized and evaluated for enzyme inhibitory kinetics, particularly against acetylcholinesterase, showing significant potential as novel therapeutic agents for diseases such as Alzheimer’s. This research indicates the versatility of sulfonamide derivatives in drug development, emphasizing their role in creating more effective treatments for neurodegenerative diseases (Abbasi et al., 2018).
Propiedades
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-4-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S/c1-4-5-16-8-12-19(13-9-16)24(22,23)20-15-14-17-6-10-18(11-7-17)21(2)3/h6-13,20H,4-5,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGPSIDTLJIMKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(dimethylamino)phenethyl)-4-propylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[(4-fluorophenyl)methyl]-3-methylpiperazine-1-carboxylate](/img/structure/B2973286.png)

![1-{2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine](/img/structure/B2973288.png)

![2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]propanamide](/img/structure/B2973292.png)

![N-(5-chloro-2-methylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2973295.png)





![3-Methylbenzyl 5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl sulfide](/img/structure/B2973305.png)
